14H-Dibenzo[a,j]phenothiazine
Description
Contextualization within the Phenothiazine (B1677639) Chemical Class
14H-Dibenzo[a,j]phenothiazine belongs to the larger family of phenothiazines, which are heterocyclic compounds characterized by a core structure consisting of a thiazine (B8601807) ring fused to two benzene (B151609) rings. wikipedia.org The parent compound, 10H-phenothiazine, is a three-ring system where two benzene rings are joined by a sulfur and a nitrogen atom at non-adjacent positions. wikipedia.org This "butterfly" shaped molecule is known for its non-planar structure and its ability to act as an electron donor. wikipedia.org
The derivatives of phenothiazine have a rich history, initially gaining prominence for their applications in medicine, particularly as antipsychotic drugs. nih.gov However, their utility extends far beyond the pharmaceutical realm. The core phenothiazine structure serves as a versatile building block in the development of various functional materials.
Significance of Dibenzo-Fused Thiazine Systems in Advanced Materials Research
The fusion of additional benzene rings to the basic phenothiazine structure, as seen in this compound, creates what are known as dibenzo-fused thiazine systems. This extension of the conjugated π-system has profound effects on the molecule's electronic and photophysical properties, making these compounds highly significant in advanced materials research. researchgate.netnih.gov
The extended conjugation in dibenzo-fused thiazines typically leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This often results in altered absorption and emission of light, making them suitable for applications in organic electronics. researchgate.netnih.gov Researchers have explored the use of such compounds in:
Organic Light-Emitting Diodes (OLEDs): Their ability to exhibit thermally activated delayed fluorescence (TADF) makes them promising candidates for highly efficient OLEDs. researchgate.netnih.gov
Organic Solar Cells: The electron-donating nature of the phenothiazine core is a valuable characteristic for materials used in the active layer of organic photovoltaic devices.
Sensors and Probes: The sensitivity of their fluorescence to the surrounding environment allows for their use in chemical sensing applications. researchgate.net
The rigid and planar nature of the fused aromatic rings, combined with the conformational flexibility of the central thiazine ring, provides a unique combination of properties that can be tailored through synthetic modifications. researchgate.netnih.gov
Evolution of Research Themes Pertaining to this compound Scaffolds
The research focus on phenothiazine-based scaffolds has evolved significantly over the decades. Initially, the primary interest was in the synthesis of new derivatives for pharmacological applications, leveraging the biological activity of the phenothiazine core. nih.gov This led to the development of a wide range of drugs with various therapeutic uses. nih.gov
In recent years, the research landscape has shifted towards the exploration of the materials science applications of these compounds. The unique photophysical and electrochemical properties of phenothiazines, particularly the extended dibenzo-fused systems like this compound, have become a central theme. researchgate.netresearchgate.net Current research often focuses on:
Synthesis of Novel Derivatives: The development of new synthetic routes to create tailored dibenzophenothiazine structures with specific electronic properties. nih.gov
Structure-Property Relationships: Understanding how modifications to the molecular structure, such as the addition of different functional groups, influence their photophysical and electrochemical behavior. researchgate.net
Device Fabrication and Characterization: Incorporating these novel materials into electronic devices like OLEDs and solar cells to evaluate their performance. nih.gov
This evolution reflects a broader trend in chemistry, where fundamental building blocks are being repurposed and optimized for cutting-edge technological applications.
Detailed Research Findings
While specific experimental data for this compound is not extensively available in the surveyed literature, the properties of closely related dibenzophenothiazine derivatives provide valuable insights into the expected characteristics of this compound. The following tables present representative data for analogous structures to illustrate the typical photophysical and electrochemical properties of this class of materials.
Note: The data presented in the following tables is for structurally similar dibenzophenothiazine derivatives and is intended to be representative of the properties of this compound. Specific experimental values for the title compound may vary.
Table 1: Photophysical Properties of Representative Dibenzo-Fused Thiazine Derivatives
| Compound/Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Reference |
| Phenothiazine-dibenzo[a,j]phenazine triad (B1167595) | ~450-500 | ~550-600 | Up to 16.8% (EQE in OLED) | researchgate.netnih.gov |
| N-phenyl-benzo[c]phenothiazine | ~350-400 | ~450-550 | Not Reported | researchgate.net |
| N-phenyl-benzo[a]phenothiazine | ~350-400 | ~450-550 | Not Reported | researchgate.net |
Table 2: Electrochemical Properties of Representative Dibenzo-Fused Thiazine Derivatives
| Compound/Derivative | Oxidation Potential (E_ox, V) | Reduction Potential (E_red, V) | HOMO (eV) | LUMO (eV) | Reference |
| Dibenzo[g,p]chrysene derivative | 0.34 and 0.72 | Not Reported | Not Reported | Not Reported | nih.govbeilstein-journals.org |
| Dibenzo[g,p]chrysene derivative (with MeO) | 0.51 | Not Reported | Not Reported | Not Reported | nih.govbeilstein-journals.org |
Structure
3D Structure
Properties
CAS No. |
224-62-4 |
|---|---|
Molecular Formula |
C20H13NS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
13-thia-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)21-20-16-8-4-2-6-14(16)10-12-18(20)22-17/h1-12,21H |
InChI Key |
FCTDXVQYLPZTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(S3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Synthetic Methodologies for 14h Dibenzo A,j Phenothiazine and Its Structural Analogs
Retrosynthetic Analysis and Key Precursors for 14H-Dibenzo[a,j]phenothiazine Construction
A retrosynthetic analysis of the this compound core reveals that the key disconnection points are the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds that form the central thiazine (B8601807) ring. This suggests that the primary precursors would be appropriately substituted diphenylamine (B1679370) or diphenyl sulfide (B99878) derivatives.
Historically, the synthesis of the parent phenothiazine (B1677639) involved the reaction of diphenylamine with sulfur. slideshare.netresearchgate.net This approach, while foundational, often requires harsh reaction conditions. Modern strategies frequently employ substituted 2-aminothiophenols and haloarenes as key building blocks. For instance, the condensation of 2-aminothiophenol (B119425) with 2,3-dichloro-1,4-naphthoquinone is a route to benzo[a]phenothiazin-5-one derivatives, which can serve as intermediates for more complex structures. orientjchem.org
Key Precursors for Dibenzo[a,j]phenothiazine Synthesis:
| Precursor Type | Specific Examples | Resulting Structure |
| Diphenylamines | Substituted diphenylamines | Phenothiazine core |
| Aminothiophenols | 2-Aminothiophenol | Benzo[a]phenothiazine derivatives |
| Haloarenes | 2,3-Dichloro-1,4-naphthoquinone | Benzo[a]phenothiazin-5-one |
Classical and Modern Approaches to Dibenzo[a,j]phenothiazine Core Formation
The formation of the dibenzo[a,j]phenothiazine core can be achieved through a variety of classical and modern synthetic methods.
Cyclization Reactions and Ring-Closing Strategies
Cyclization reactions are a cornerstone of phenothiazine synthesis. The classical method involves the direct thionation of diphenylamines with elemental sulfur, often catalyzed by iodine. tandfonline.com However, this method can be harsh and may lead to side products.
More recent and efficient methods involve domino or tandem cyclization reactions. For example, functionalized 2,3,4,7-tetrahydrobenzo[c]phenothiazines and 7,9,10,12-tetrahydrobenzo[b]phenothiazines can be selectively synthesized through a three-component reaction of aromatic aldehydes, cyclic 1,3-diketones, and methyl 2-(benzo[b] tntech.edumdpi.comthiazin-3-ylidene)acetate. rsc.org Another innovative approach is an iodine-promoted three-component reaction of cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts to selectively produce phenothiazines and bis-phenothiazines under metal-free and aerobic conditions. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions in Phenothiazine Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including phenothiazines. These reactions offer milder conditions and greater functional group tolerance compared to classical methods.
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly relevant. A double Buchwald-Hartwig cyclization of substituted bromoanilines has been developed to "ligate" two aromatic rings, providing a novel route to functionalized phenazines, which are structurally related to dibenzophenothiazines. nih.gov This strategy demonstrates the potential for palladium catalysis in constructing the core heterocyclic system.
Furthermore, palladium nanoparticles (Pd-NPs) have been utilized as efficient catalysts for C-H bond activation reactions, enabling the synthesis of various heterocyclic compounds. nih.gov While direct application to this compound is an area for further exploration, the success of Pd-NPs in related intramolecular arylations suggests their potential in this context. nih.gov The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, has been successfully used to synthesize aryl-thiophene monomers and dimers, highlighting the versatility of this catalyst system in forming C-C bonds relevant to extended phenothiazine structures. youtube.com
Green Chemistry Principles in the Synthesis of this compound Derivatives
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. The principles of green chemistry, such as the use of alternative energy sources and catalysts, are being increasingly applied to the synthesis of phenothiazine derivatives.
Solvent-Free and Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective technique for accelerating reaction rates, improving yields, and simplifying work-up procedures in the synthesis of phenothiazines. mdpi.comorientjchem.orgresearchgate.net The thionation of diphenylamines with sulfur can be carried out efficiently under microwave irradiation, often in the absence of a solvent ("dry media"). tandfonline.com This solvent-free approach not only reduces environmental impact but can also lead to cleaner reactions and higher purity products. tandfonline.comrsc.org
Comparison of Conventional vs. Microwave-Assisted Thionation:
| Method | Reaction Time | Yield | Conditions |
| Conventional Heating | Several hours | Moderate | High temperatures, often with solvent |
| Microwave Irradiation | Minutes | High | Solvent-free or minimal solvent, rapid heating |
Catalytic Systems for Enhanced Efficiency (e.g., Nanocatalysts, Heteropolyacids, Ionic Liquids)
The development of advanced catalytic systems is another key aspect of green phenothiazine synthesis.
Nanocatalysts: Iron-based nanocatalysts have been employed for the tandem C-S/C-N cross-coupling reaction to synthesize phenothiazines, offering an environmentally friendly and efficient alternative to palladium and copper catalysts. researchgate.net Palladium nanoparticles have also shown promise in C-H activation reactions for synthesizing related heterocycles. nih.gov
Ionic Liquids: Ionic liquids (ILs) are being explored as both reaction media and catalysts in organic synthesis. In the context of phenothiazines, they have been used to create active pharmaceutical ingredient-ionic liquids (API-ILs), which can improve the physicochemical properties of the parent drug. tntech.edu For instance, a phenothiazine imidazolium (B1220033) ionic liquid has been synthesized for use in electrochemical sensing applications. researchgate.net
The application of these green chemistry principles not only makes the synthesis of this compound and its analogs more sustainable but also opens up new avenues for creating novel derivatives with enhanced properties.
Functionalization Strategies and Derivatization of the this compound Core
Functionalization of the this compound core is a key strategy to modulate its physicochemical and biological properties. Modifications at various positions of the tricyclic system can lead to new compounds with enhanced efficacy and target specificity.
N-alkylation of the phenothiazine nitrogen is a common and effective method for introducing diverse functional groups. This modification significantly influences the electronic and steric properties of the molecule, which in turn can affect its biological activity.
A general procedure for N-alkylation involves reacting phenothiazine with an appropriate alkyl halide in the presence of a base. For instance, the synthesis of 10-propyl-10H-phenothiazine is achieved by treating phenothiazine with propyl bromide in dimethyl sulfoxide (B87167) (DMSO) with sodium hydroxide (B78521) as the base. medcraveonline.com The reaction mixture is stirred at room temperature, followed by quenching with water and extraction with an organic solvent like ethyl acetate. medcraveonline.com Purification is typically performed using column chromatography. medcraveonline.com
The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of substituents, including long alkyl chains, which have been shown to cause a red shift in the absorption spectra of the resulting dyes. medcraveonline.com This highlights the tunability of the electronic properties of the phenothiazine core through N-alkylation.
Table 1: Examples of N-Alkylated Phenothiazine Derivatives and Synthetic Methods
| Compound | Alkylating Agent | Base | Solvent | Reaction Conditions | Reference |
| 10-propyl-10H-phenothiazine | Propyl bromide | Sodium hydroxide | DMSO | Room temperature, 17 hours | medcraveonline.com |
N-arylation, while less common, provides another avenue for modifying the phenothiazine scaffold. This can be achieved by reacting the phenothiazine core with aryl halides, often requiring a catalyst.
The nature and position of substituents on the phenothiazine ring system can have a profound impact on the accessibility and yield of synthetic routes. Electron-donating or electron-withdrawing groups can influence the reactivity of the phenothiazine core and its susceptibility to various chemical transformations.
For example, in the synthesis of phenothiazine-based dyes, the introduction of different acceptor units can lead to variations in the electronic properties and absorption spectra of the molecules. medcraveonline.com A study on D-D-π-A (Donor-Donor-π spacer-Acceptor) structured dyes, where phenothiazine acts as a donor, demonstrated that altering the acceptor unit from cyanoacetic acid to nitrophenyl acetonitrile (B52724) or rhodanine (B49660) acetic acid resulted in a significant red shift of about 35 nm in the absorption band. medcraveonline.com This is attributed to the extension of the π-system by the new acceptor units. medcraveonline.com
Furthermore, the non-planar, butterfly conformation of the phenothiazine ring in its ground state can hinder molecular aggregation. medcraveonline.com This intrinsic property is beneficial in the design of sensitizers for dye-sensitized solar cells (DSCs) as it can prevent the formation of intermolecular excimers. medcraveonline.com
The presence of specific substituents can also influence the biological activity of the resulting compounds. For instance, in a series of phenothiazine hybrids, the presence of an ethyl substituent on the nitrogen of the phenothiazine unit resulted in the highest radical scavenging potency. rsc.org
Table 2: Effect of Acceptor Units on the Absorption Spectra of Phenothiazine-Based Dyes
| Dye Label | Acceptor Unit | Absorption Band (nm) | Key Finding | Reference |
| SS PI1 | Cyanoacetic acid | - | Baseline for comparison | medcraveonline.com |
| SS BPI2 | Nitrophenyl acetonitrile | Red-shifted by ~35 nm | Extended π-system | medcraveonline.com |
| SS BP3 | Rhodanine acetic acid | Red-shifted by ~35 nm | Extended π-system | medcraveonline.com |
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activities. nih.govnih.gov This approach has been successfully applied to the phenothiazine scaffold, leading to the development of promising therapeutic agents. nih.govnih.gov
By linking the phenothiazine core to other biologically active moieties, researchers have created hybrids with a wide range of pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov
One notable example is the synthesis of phenothiazine-1,2,3-triazole hybrids. nih.gov These compounds were designed to have antimicrobial activity, and several derivatives exhibited significant efficacy against Mycobacterium tuberculosis. nih.gov The synthetic strategy often involves a multi-step process, starting with the functionalization of the phenothiazine core, followed by a click chemistry reaction to introduce the triazole ring.
Another approach involves the creation of hybrids with tetrazolopyrimidine motifs. rsc.org These molecules were synthesized through a multi-step route involving alkylation, Vilsmeier-Haack formylation, and a one-pot multi-component reaction. rsc.org The resulting hybrids demonstrated significant radical scavenging and cytotoxic activities. rsc.org
Table 3: Examples of Phenothiazine Molecular Hybrids and their Biological Activities
| Hybrid Type | Complementary Pharmacophore | Synthetic Approach | Biological Activity | Reference |
| Phenothiazine-1,2,3-triazole | 1,2,3-triazole | Molecular hybridization via click chemistry | Antimicrobial (anti-tuberculosis) | nih.gov |
| Phenothiazine-tetrazolopyrimidine | Tetrazolopyrimidine | Multi-step synthesis including one-pot multi-component reaction | Radical scavenging, Cytotoxic | rsc.org |
Molecular Structure and Conformation of 14h Dibenzo A,j Phenothiazine
Crystallographic Analysis of 14H-Dibenzo[a,j]phenothiazine and its Derivatives
The three-dimensional architecture of this compound and its related compounds has been extensively investigated using crystallographic techniques. These studies provide crucial insights into the solid-state conformation and intermolecular interactions that govern the material's properties.
Conformational Analysis of the Central Thiazine (B8601807) Ring (e.g., Butterfly Conformation)
A defining feature of the phenothiazine (B1677639) core is its non-planar, folded structure. The central thiazine ring adopts a characteristic "butterfly" conformation. nih.gov This folding is quantified by the dihedral angle between the two flanking benzo rings. This conformation is not rigid and can be influenced by the nature and position of substituents on the phenothiazine skeleton. The butterfly-like structure is a key determinant of the electronic and steric properties of these molecules.
Supramolecular Interactions and Crystal Packing (e.g., C-H...π interactions, Hirshfeld Surface Analysis)
In the solid state, molecules of this compound and its derivatives are held together by a network of non-covalent interactions. These supramolecular interactions, including C-H...π interactions, are crucial in dictating the crystal packing and, consequently, the material's bulk properties. rsc.org
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govnih.gov This analysis maps the normalized contact distance (dnorm) onto the molecular surface, with red areas indicating contacts shorter than the van der Waals radii and blue areas representing longer contacts. nih.gov For related phenothiazine structures, Hirshfeld analysis has highlighted the significance of H···H, H···O/O···H, and H···C/C···H contacts, indicating that van der Waals forces and hydrogen bonding are the primary drivers of the crystal packing. nih.gov The presence of π-π stacking interactions can also be confirmed using the shape index and curvedness maps derived from Hirshfeld surface analysis. nih.gov The suppression of molecular motion through these multiple intermolecular interactions can reduce energy loss through non-radiative pathways. nih.gov
Spectroscopic Elucidation of this compound Structure
Spectroscopic techniques provide complementary information to crystallographic data, offering insights into the structure and connectivity of molecules in both solid and solution states.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. One-dimensional (1D) NMR provides initial information, while two-dimensional (2D) NMR techniques offer a more detailed picture, especially for complex structures. wikipedia.orglibretexts.org
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), help to establish connectivity between different atoms within the molecule. wikipedia.orglibretexts.org COSY experiments reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. libretexts.org HSQC experiments correlate the signals of protons with directly attached heteronuclei, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), providing valuable information about the carbon and nitrogen framework of the molecule. wikipedia.orglibretexts.org These advanced techniques are crucial for unambiguously assigning all the proton and carbon signals in the NMR spectra of this compound and its derivatives.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For phenothiazine derivatives, chemical ionization mass spectrometry often shows that the compounds form relatively stable ions through proton capture. nih.gov The resulting mass spectrum provides the molecular ion peak, which confirms the molecular formula of this compound.
Computational Chemistry and Electronic Structure of 14h Dibenzo A,j Phenothiazine
Density Functional Theory (DFT) Investigations of Ground State Geometries
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying large molecules like 14H-Dibenzo[a,j]phenothiazine. mdpi.com DFT calculations are instrumental in determining the optimized ground state geometry, which is the most stable three-dimensional arrangement of the atoms.
For this compound, the central phenothiazine (B1677639) ring is not planar but adopts a characteristic "butterfly" conformation. mdpi.com This non-planarity arises from the puckering at the sulfur (S) and nitrogen (N) atoms. The degree of this folding is defined by the bending angles within the central ring. mdpi.com In related donor-acceptor-donor (D-A-D) molecules where phenothiazine (PTZ) acts as the donor and dibenzo[a,j]phenazine (DBPHZ) as the acceptor, the PTZ unit can exist in different conformations, such as quasi-axial and quasi-equatorial forms. nih.gov These conformers have slightly different energies and can significantly influence the material's photophysical properties. nih.gov
Geometry optimization is typically performed using functionals like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311G**. sphinxsai.comnih.gov The calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's stability and electronic behavior.
Table 1: Illustrative Optimized Geometrical Parameters for a Phenothiazine Moiety from DFT Calculations. Note: This table is illustrative and based on general findings for phenothiazine derivatives. Specific values for this compound would require dedicated calculations.
| Parameter | Typical Calculated Value |
| C-S Bond Length | ~1.77 Å |
| C-N Bond Length | ~1.41 Å |
| Butterfly Bending Angle (C-S-C) | ~131° |
| Butterfly Bending Angle (C-N-C) | ~117° |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer processes. samipubco.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that indicates the molecule's kinetic stability and polarizability. samipubco.commdpi.com
In donor-acceptor systems based on phenothiazine and dibenzophenazine, DFT calculations consistently show a distinct spatial separation of the frontier orbitals. nih.govrsc.org The HOMO is typically localized on the electron-donating phenothiazine moiety, while the LUMO resides on the electron-accepting dibenzophenazine core. nih.govrsc.org This separation is a hallmark of an efficient intramolecular charge transfer (ICT) system. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited and more reactive. samipubco.com
Table 2: Representative Frontier Orbital Energies and Energy Gap for a Phenothiazine-Dibenzo[a,j]phenazine System. Note: These values are based on related D-A-D systems and serve as an example. nih.gov
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -3.38 | Localized on the dibenzo[a,j]phenazine acceptor core |
| HOMO | -5.36 | Localized on the phenothiazine donor moiety |
| Energy Gap (ΔEH-L) | 1.98 | Indicates significant charge-transfer character |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. mdpi.com It is used to calculate the energies of vertical excitations from the ground state, which correspond to the absorption of light. This allows for the prediction and interpretation of the molecule's UV-Visible absorption spectrum. sphinxsai.comresearchgate.net
For this compound, TD-DFT calculations can identify the nature of the electronic transitions. Typically, phenothiazine-containing systems exhibit transitions characterized as n→π* and π→π*. mdpi.com More importantly, in donor-acceptor architectures, TD-DFT can elucidate the charge-transfer (CT) nature of the excited states. nih.gov The lowest energy absorption band often corresponds to the HOMO→LUMO transition, which, due to the spatial separation of these orbitals, represents a transfer of electron density from the phenothiazine part to the dibenzophenazine part of the molecule. nih.govrsc.org TD-DFT is also essential for calculating the energy of the lowest triplet state (T1) and thus the singlet-triplet energy gap (ΔEST), a key parameter for materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov
Charge Distribution and Transfer Mechanisms within the this compound System
The distribution of electron density within the this compound framework dictates its behavior in electronic devices. The phenothiazine unit is a well-known strong electron donor. nih.gov Upon photoexcitation, an intramolecular charge transfer (ICT) process occurs, where electron density shifts from the phenothiazine donor to the fused dibenzophenazine acceptor. nih.govnorthwestern.edu
Computational methods can map this charge redistribution. Analysis of the electron density difference between the excited state and the ground state visually confirms the direction of charge transfer. Studies on related phenothiazine donor-acceptor molecules have revealed different types of ICT states, such as:
Planar Intramolecular Charge Transfer (PICT): Occurs when the molecule maintains a relatively planar conformation in the excited state, often leading to high fluorescence. nih.gov
Twisted Intramolecular Charge Transfer (TICT): Involves torsional motion and conformational relaxation in the excited state, which can lead to fluorescence quenching. nih.govnorthwestern.edu
For the fused, U-shaped this compound, the conformational flexibility of the phenothiazine unit's butterfly structure plays a crucial role in the charge transfer dynamics and the ultimate photophysical properties. nih.govnorthwestern.edu
Quantum Theory of Atoms in Molecules (QTAIM) and Related Topological Analyses
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. mdpi.comnih.gov This analysis is based on the topology of the electron density (ρ(r)), specifically its critical points.
A QTAIM analysis of this compound would reveal the Bond Critical Points (BCPs) for every chemical bond. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical interactions.
Covalent Bonds: Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.
Closed-Shell Interactions (e.g., ionic bonds, van der Waals forces, hydrogen bonds): Characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density in the internuclear region. mdpi.com
This method allows for a detailed, quantitative description of the C-N, C-S, C-C, and C-H bonds within the molecule, confirming their covalent nature and relative strengths. nih.govresearchgate.net It can also identify weaker non-covalent interactions that may influence the crystal packing and solid-state properties. mdpi.com
Global and Local Reactivity Parameters from Computational Models
Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule using various descriptors derived from its electronic structure. nih.govresearchgate.net These parameters help predict how a molecule will behave in a chemical reaction.
Global Reactivity Descriptors are calculated from the energies of the frontier molecular orbitals (EHOMO and ELUMO) and describe the reactivity of the molecule as a whole. nih.govsamipubco.com
Table 3: Key Global Reactivity Descriptors and Their Formulas.
| Descriptor | Formula | Interpretation |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons from a system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness; high softness implies high reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge. |
Local Reactivity Descriptors , such as the Fukui function, indicate which atoms or regions within the molecule are most susceptible to nucleophilic or electrophilic attack. This allows for the prediction of the most reactive sites for chemical functionalization.
Photophysical Properties of 14h Dibenzo A,j Phenothiazine and Its Derivatives
Absorption and Emission Spectroscopy
The electronic absorption and emission properties of these compounds are fundamental to understanding their behavior in excited states. These properties are dictated by the interplay between the electron-donating PTZ and electron-accepting DBPHZ moieties.
Derivatives of dibenzo[a,j]phenothiazine, particularly U-shaped donor-acceptor-donor (D-A-D) molecules with a dibenzo[a,j]phenazine acceptor and phenothiazine (B1677639) donors, display distinct photoluminescence. nih.gov In dilute solutions (10⁻⁵ M), these compounds exhibit broad fluorescence emission spectra. researchgate.net For instance, upon excitation, a phenothiazine-dibenzo[a,j]phenazine-phenothiazine triad (B1167595) shows strong and broad fluorescence emission ranging from 500 to 800 nm. researchgate.net
The core dibenzo[a,j]phenazine (DBPHZ) structure, without donor attachments, has a fluorescence emission centered around 420 nm with a moderate quantum yield of approximately 0.1. researchgate.net The attachment of phenothiazine donors to this acceptor core leads to significant changes in the emission properties. nih.gov
Phosphorescence (PH) has also been characterized for these systems. The phosphorescence corresponds to the triplet state of the acceptor unit and can be influenced by substituents on the donor units. For example, the introduction of t-butyl groups can cause a bathochromic (red) shift in the phosphorescence spectrum, suggesting a more planar structure and increased electronic conjugation. nih.gov In the crystalline state, some phenothiazine derivatives can effectively block oxygen quenching, leading to efficient room temperature phosphorescence (RTP). researchgate.net
The photophysical properties for several D-A-D triads based on a dibenzo[a,j]phenazine acceptor are summarized below.
| Compound | Solvent | Absorption λabs (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| Compound 1 | Toluene (B28343) | 471 | 546 | 2930 | 0.54 |
| Compound 1 | DCM | 482 | 592 | 3660 | 0.43 |
| Compound 2 | Toluene | 474 | 550 | 3000 | 0.66 |
| Compound 2 | DCM | 484 | 596 | 3700 | 0.49 |
| Compound 3 | Toluene | 448 | 523 | 3120 | 0.29 |
| Compound 3 | DCM | 456 | 567 | 4140 | 0.17 |
| Compound 4 | Toluene | 435 | 502 | 3030 | 0.17 |
| Compound 4 | DCM | 440 | 544 | 4110 | 0.10 |
Data sourced from a study on phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads. nih.gov
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of D-A type molecules. For some phenothiazine derivatives, the absorption spectra remain largely unchanged across different solvents, indicating that the ground state electron configuration is not significantly impacted by the environment's polarity. researchgate.net However, the emission spectra of these compounds often show a strong dependence on solvent polarity. researchgate.net
In D-A-D triads featuring the dibenzo[a,j]phenazine core, a clear positive solvatochromism is observed. As the solvent polarity increases (e.g., from toluene to dichloromethane), the emission peak (λem) shifts to longer wavelengths (a red shift). nih.gov This is evident in the table above, where the emission maxima for all compounds are at higher wavelengths in the more polar dichloromethane (B109758) (DCM) compared to toluene. nih.gov This phenomenon is attributed to the stabilization of the more polar charge-transfer (CT) excited state in polar solvents. In contrast, the photophysical properties of the unsubstituted dibenzo[a,j]phenazine core are only weakly affected by the nature of the solvent. researchgate.net
Excited State Dynamics and Energy Transfer Pathways
The de-excitation pathways of photo-excited dibenzo[a,j]phenothiazine derivatives are complex and include several competing processes that are crucial for their application in technologies like Organic Light-Emitting Diodes (OLEDs).
Many D-A molecules based on the dibenzo[a,j]phenazine acceptor are designed to exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orgnih.gov This mechanism allows for the harvesting of non-emissive triplet excitons to generate light, significantly enhancing the efficiency of OLEDs. The key to efficient TADF is a very small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. nih.govnih.gov
The process involves the following steps:
After initial excitation, both singlet and triplet excitons are formed. The singlets can decay radiatively via prompt fluorescence (PF).
The triplet excitons, formed via ISC, can be converted back to singlet excitons through a process called reverse intersystem crossing (RISC). nih.gov
This RISC process is thermally activated; it requires thermal energy to overcome the small ΔEST barrier.
The newly formed singlet excitons then decay radiatively, producing fluorescence that is delayed in time relative to the prompt fluorescence. This is known as delayed fluorescence (DF). nih.gov
For a phenothiazine-dibenzo[a,j]phenazine triad (Compound 1 ), the S₁ and T₁ energy levels were determined to be 2.48 eV and 2.40 eV, respectively, resulting in a small ΔEST of 0.08 eV. nih.gov This small energy gap facilitates efficient RISC, making the compound an excellent candidate for a TADF emitter. nih.gov
Time-resolved photoluminescence measurements provide direct evidence of the TADF mechanism by distinguishing between different emissive pathways based on their lifetimes. nih.govnih.gov In studies of dibenzo[a,j]phenothiazine-based D-A-D compounds, the transient decay curves at room temperature clearly show two components. nih.gov
Prompt Fluorescence (PF): A fast-decaying component with a lifetime in the nanosecond range. nih.gov
Delayed Fluorescence (DF): A slow-decaying component with a lifetime in the microsecond range. nih.gov
Both the PF and DF components originate from the same excited state (S₁) and thus have identical emission spectra. nih.gov
| Compound | Host | Temperature | Decay Component | Lifetime (τ) | Associated Process |
|---|---|---|---|---|---|
| Compound 1 | Zeonex® (1 wt%) | 300 K | Prompt | ~29 ns | Fluorescence (S₁→S₀) |
| Compound 1 | Zeonex® (1 wt%) | 300 K | Delayed | ~8.3 µs | TADF (T₁→S₁→S₀) |
| Compound 1 | CBP (10 wt%) | 300 K | Complex | 0.7 ns - 1.1 µs | PF, Excimer Emission |
| Compound 1 | CBP (10 wt%) | 80 K | Complex | >6 ms | Excimer, Phosphorescence |
Data derived from time-resolved photoluminescence studies on a phenothiazine–dibenzo[a,j]phenazine–phenothiazine triad (Compound 1). nih.gov
At lower temperatures (e.g., 80 K), the thermally activated DF component is significantly reduced or eliminated, and emission from the triplet state (phosphorescence) may become more apparent. nih.gov In highly concentrated samples, additional emission from excimer species can also be observed. nih.gov
Structure-Photophysical Property Relationships in 14H-Dibenzo[a,j]phenothiazine Scaffolds
The photophysical properties of materials based on the this compound scaffold are intrinsically linked to their molecular structure. The extended π-conjugated system of this large, aromatic molecule forms the basis of its electronic and optical characteristics. Modifications to this core structure, through the addition of various substituents or by altering the oxidation state of the heteroatoms, can significantly influence its absorption and emission of light. rsc.orgelsevierpure.com
A key strategy in tailoring the optoelectronic properties of these materials is the "donor-acceptor" (D-A) approach. In this design, electron-donating and electron-accepting moieties are incorporated into the molecular framework. This can lead to the development of materials with specific characteristics such as a reduced energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and tunable energy levels. rsc.org
For instance, in donor-acceptor-donor (D-A-D) triads where dibenzo[a,j]phenazine (DBPHZ) acts as the acceptor core and phenothiazine (PTZ) units serve as the donors, the photophysical properties are significantly influenced by the interplay between these components. rsc.orgresearchgate.net
Influence of Substituents and Oxidation States on Photoluminescence Quantum Yields and Lifetimes
The photoluminescence quantum yield (PLQY), which represents the efficiency of the fluorescence process, and the excited-state lifetime are critical parameters for optoelectronic applications. These properties can be finely tuned in this compound derivatives through strategic chemical modifications.
The introduction of substituents at various positions on the phenothiazine ring system can dramatically alter the photophysical properties. Electron-donating groups, for example, can enhance the electron-donating capacity of the phenothiazine unit, which in turn affects the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com Conversely, electron-withdrawing groups can modify the electron affinity of the molecule. The nature and position of these substituents influence the energy levels of the molecular orbitals and the transition probabilities between electronic states, thereby impacting both the quantum yield and the lifetime of the excited state. researchgate.net
The oxidation state of the sulfur atom within the phenothiazine core also plays a crucial role. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) introduces an electron-withdrawing character to the bridge. This change significantly alters the electronic properties of the molecule, affecting its donor strength and, consequently, its photoluminescent behavior. rsc.org
The following table summarizes the photophysical properties of some phenothiazine derivatives, illustrating the effect of substitution.
| Compound | Substituent at C2 | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |
| Promazine (PZ) | -H | Various | ~252, ~303 | ~440-448 | 0.01-0.02 |
| Chlorpromazine (CPZ) | -Cl | Various | - | - | <0.05 (in PBS) |
| Trifluoromethylpromazine (TFMPZ) | -CF₃ | Various | - | - | <0.05 (in PBS) |
Data compiled from studies on various phenothiazine derivatives. The specific values can vary based on the full molecular structure and experimental conditions. researchgate.net
Molecular Design Principles for Tunable Optoelectronic Responses
The design of this compound-based materials with tailored optoelectronic responses is guided by several key principles. The overarching goal is to control the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the nature of the electronic transitions. rsc.org
One of the most effective strategies is the implementation of the donor-acceptor (D-A) architecture. By strategically combining the electron-donating this compound scaffold with various electron-accepting units, it is possible to induce intramolecular charge transfer (ICT) upon photoexcitation. The energy of this ICT state, and thus the emission color, can be tuned by varying the strength of the donor and acceptor moieties. rsc.org
For example, in D-A-D triads with a dibenzo[a,j]phenazine acceptor core, the conformational flexibility of the phenothiazine donor units plays a significant role. rsc.orgresearchgate.net The "two-conformation-switchable" nature of the phenothiazine units can lead to the formation of different conformers with distinct photophysical properties. rsc.orgresearchgate.net
Another design principle involves the modification of the π-conjugated bridge that connects the donor and acceptor units. The length and nature of this bridge can influence the degree of electronic communication between the donor and acceptor, thereby affecting the charge separation and recombination processes. elsevierpure.com
Furthermore, the introduction of specific functional groups can be used to promote certain photophysical phenomena. For instance, the incorporation of heavy atoms can enhance intersystem crossing, leading to efficient phosphorescence. researchgate.net The strategic placement of bulky substituents can also be used to control the molecular packing in the solid state, which can suppress non-radiative decay pathways and enhance the luminescence efficiency.
Mechanochromic Luminescence Phenomena
Mechanochromic luminescence is a fascinating phenomenon where the emission color of a material changes in response to mechanical stimuli, such as grinding, shearing, or pressing. This property arises from changes in the molecular packing and intermolecular interactions within the solid state.
Derivatives of this compound have been shown to exhibit this intriguing behavior. Specifically, donor-acceptor-donor (D-A-D) triads composed of a dibenzo[a,j]phenazine (DBPHZ) acceptor core and phenothiazine (PTZ) donors have demonstrated distinct tricolor-changing mechanochromic luminescence (MCL). rsc.orgresearchgate.net
The mechanism behind this phenomenon is attributed to the conformational flexibility of the phenothiazine units. In their crystalline state, these molecules adopt a specific packing arrangement with a characteristic emission color. Upon grinding, the crystalline structure is disrupted, leading to a more amorphous state with altered intermolecular interactions and, consequently, a different emission color. This process is often reversible, with the original emission color being restored through thermal annealing or exposure to solvent vapors, which allows the molecules to revert to their more stable crystalline packing. rsc.orgresearchgate.net
For example, a D-A-D compound with phenothiazine donors and a dibenzo[a,j]phenazine acceptor was observed to exhibit a yellow emission in its crystalline state. After grinding, the emission color changed to orange and then to red upon further grinding. This tricolor change highlights the multiple metastable states that can be accessed through mechanical force. rsc.orgresearchgate.net
The following table provides an example of the mechanochromic behavior observed in a related phenothiazine derivative.
| Compound | Initial State (Crystalline) | Ground State (Amorphous) | Emission Color Change |
| PTZ-DBPHZ-PTZ Triad | Yellow Emission | Orange/Red Emission | Reversible |
This data is based on a donor-acceptor-donor triad with a dibenzo[a,j]phenazine core and phenothiazine donors. rsc.orgresearchgate.net
The ability to reversibly alter the emission color of these materials through mechanical force opens up possibilities for their use in applications such as sensors, security inks, and data storage devices.
Mechanistic Investigations of 14h Dibenzo A,j Phenothiazine Transformations
Chemical Reactivity and Redox Chemistry
The chemical behavior of 14H-Dibenzo[a,j]phenothiazine is largely dictated by the electron-rich nature of the phenothiazine (B1677639) core, making it susceptible to oxidation. The redox chemistry is a cornerstone of its reactivity profile, involving the transfer of electrons to form characteristic intermediates.
The electrochemical oxidation of phenothiazine derivatives is a well-documented process that typically proceeds through a stepwise mechanism. For this compound, the initial step is anticipated to be a one-electron oxidation at the sulfur atom, which is the most electron-rich and sterically accessible site. This process leads to the formation of a radical cation.
This initial oxidation is often a reversible process, as observed in cyclic voltammetry studies of various phenothiazine compounds. The stability of the formed radical cation is a key determinant of the subsequent reaction pathways. Further oxidation at a higher potential can lead to the formation of a dication, which is generally less stable and more reactive.
The intermediate species in the electrochemical oxidation of phenothiazines can be characterized using various spectroelectrochemical techniques. For instance, UV-Vis spectroscopy can monitor the appearance of new absorption bands corresponding to the radical cation and other intermediates. Electron Spin Resonance (ESR) spectroscopy is a powerful tool for the direct detection and characterization of the paramagnetic radical cation. nih.gov
The general electrochemical oxidation pathway for phenothiazines can be summarized as follows:
The specific potentials at which these oxidations occur are influenced by the molecular structure, including the nature and position of substituents on the dibenzo rings of this compound.
The formation of a radical cation is a hallmark of phenothiazine chemistry. In the case of this compound, the fusion of the two additional benzene (B151609) rings is expected to enhance the stability of the radical cation through extended π-conjugation. This delocalization of the unpaired electron and positive charge over the entire aromatic system reduces the reactivity of the radical cation, allowing for its persistence in solution under certain conditions.
The stability of phenothiazine radical cations has been extensively studied. Factors influencing their stability include the solvent, the presence of nucleophiles, and the electronic properties of any substituents. In acidic media, the radical cations of many phenothiazine derivatives exhibit considerable stability. nih.gov The structure of the radical cation is typically planar, in contrast to the non-planar, butterfly-like conformation of the neutral phenothiazine molecule.
The formation of the this compound radical cation can be achieved not only through electrochemical oxidation but also through chemical oxidation using various oxidizing agents or via photochemical processes.
Table 1: General Characteristics of Phenothiazine Radical Cations
| Property | Description |
| Formation | One-electron oxidation of the neutral phenothiazine molecule. |
| Structure | Generally planar, allowing for extensive delocalization of the radical and charge. |
| Spectroscopic Signature | Characteristic absorption bands in the visible and near-infrared regions; detectable by ESR spectroscopy. nih.gov |
| Stability | Influenced by the extent of conjugation, solvent, pH, and presence of nucleophiles. |
Photochemical Reactions and Degradation Pathways
Upon absorption of ultraviolet or visible light, this compound is expected to undergo a variety of photochemical reactions. The primary photochemical event is often the formation of an excited state, which can then lead to the generation of the radical cation through photoionization.
The subsequent reactions of this photogenerated radical cation can lead to various degradation products. A common degradation pathway for phenothiazines involves oxidation at the sulfur atom to form the corresponding sulfoxide (B87167). This process can occur through reaction with molecular oxygen or other oxidizing species present in the reaction medium.
Further photo-oxidation can lead to the formation of phenothiazin-5-oxide (sulfone) and other more complex degradation products. The specific degradation pathways and the quantum yields of these processes are dependent on the irradiation wavelength, the solvent, and the presence of oxygen and other reactive species. Studies on various phenothiazine derivatives have shown that in the presence of oxygen, photo-oxidation is a significant degradation route.
In the absence of oxygen, other photochemical reactions, such as dimerization or reactions with the solvent, may become more prevalent. The complex aromatic structure of this compound suggests that a multitude of photochemical reaction channels could be accessible.
Mechanistic Insights into Catalytic Reactions Involving this compound
The redox properties of phenothiazines, particularly their ability to form stable radical cations, have led to their investigation as photocatalysts in a variety of organic transformations. It is plausible that this compound could also function as a photocatalyst.
The general mechanism for phenothiazine-catalyzed photoredox reactions involves the following key steps:
Photoexcitation: The phenothiazine catalyst absorbs light and is promoted to an excited state.
Electron Transfer: The excited catalyst can act as either an electron donor or an electron acceptor, depending on the reaction partner. In many cases, it donates an electron to a substrate, generating the phenothiazine radical cation and a substrate radical anion.
Substrate Transformation: The radical ion of the substrate undergoes further chemical reactions to form the desired product.
Catalyst Regeneration: The phenothiazine radical cation is then reduced back to its neutral state in a subsequent step of the catalytic cycle, allowing it to participate in further catalytic turnovers.
The efficiency of such catalytic cycles is dependent on the redox potentials of the catalyst and the substrates, as well as the lifetimes of the excited state and the radical ion intermediates. The extended π-system of this compound could potentially modulate its photophysical and electrochemical properties, making it a tailored photocatalyst for specific applications. For instance, phenothiazine derivatives have been successfully employed as catalysts in atom transfer radical polymerization (ATRP) and other radical-mediated reactions.
Advanced Applications of 14h Dibenzo A,j Phenothiazine in Functional Materials
Organic Light-Emitting Diodes (OLEDs) as Emitters and Host Materials
Derivatives of 14H-Dibenzo[a,j]phenothiazine are recognized for their significant potential in the realm of organic light-emitting diodes (OLEDs), serving as both emitters and host materials. The inherent photoluminescent properties of the dibenzophenothiazine core can be finely tuned through chemical modifications, leading to materials with specific emission colors and high quantum efficiencies.
When utilized as emitter materials, their rigid structure helps to minimize non-radiative decay pathways, thereby enhancing the efficiency of light emission. As host materials, their high triplet energy levels are advantageous for facilitating efficient energy transfer to phosphorescent guest emitters, a critical factor in achieving high-performance phosphorescent OLEDs (PhOLEDs). For instance, bipolar host materials incorporating dibenzocarbazole, a related structure, have demonstrated excellent performance in green and yellow PhOLEDs. elsevierpure.com
Research into imidazole-phenothiazine derivatives has shown their utility as light-emitting and ambipolar materials. researchgate.net These materials have been successfully incorporated into OLED devices, with some demonstrating high brightness and efficiency. For example, a green OLED device using a phenothiazine (B1677639) derivative achieved a luminance of 40,000 cd/m² at 10 volts. researchgate.net Similarly, co-poly-ynes containing phenothiazine have been investigated for their use in polymer light-emitting diodes (PLEDs), with one device exhibiting a brightness of up to 1.10 × 10⁴ cd m⁻². manchester.ac.uk
Table 1: Performance of Selected Phenothiazine-Based OLEDs
| Device Type | Host/Emitter Material | Color | Max. Efficiency/Brightness | Reference |
| PhOLED | Triazine-dibenzocarbazole | Yellow | 71.4 cd/A, 25.4% EQE | elsevierpure.com |
| PhOLED | Triazine-dibenzocarbazole | Green | 75.9 cd/A, 24.7% EQE | elsevierpure.com |
| OLED | Imidazole-phenothiazine derivative | Green | 40,000 cd/m² at 10V | researchgate.net |
| PLED | Phenothiazine co-poly-yne | - | 1.10 × 10⁴ cd m⁻² | manchester.ac.uk |
EQE: External Quantum Efficiency
Organic Photovoltaics: Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs)
The electron-donating capability of the this compound core makes it an excellent component for photosensitizers in dye-sensitized solar cells (DSSCs) and as a donor material in bulk heterojunction (BHJ) organic solar cells (OSCs).
In the context of OSCs, polymers containing phenothiazine are explored as donor materials in the active layer. bohrium.com Their ability to be solution-processed and their tunable electronic properties make them attractive for creating efficient and low-cost solar cells. bohrium.com Research on co-poly-ynes incorporating phenothiazine for polymer solar cells has shown initial power conversion efficiencies of up to 0.24%. manchester.ac.uk
Table 2: Photovoltaic Performance of Selected Phenothiazine-Based Solar Cells
| Solar Cell Type | Phenothiazine Derivative | Power Conversion Efficiency (PCE) | Reference |
| DSSC | PFSCN2 (multi-cyanoacrylic acid acceptor) | 4.67% | nih.gov |
| DSSC | NSPt-C6 (hexyl group at N(10), thiophenylene at C(7)) | 6.22% | rsc.org |
| DSSC | Pyrazine-based photosensitizer | 1.31-2.64% | researchgate.net |
| OSC | Phenothiazine co-poly-yne | up to 0.24% | manchester.ac.uk |
Organic Field-Effect Transistors (OFETs) and Charge Transport Properties
The rigid and planar structure of this compound derivatives facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). These materials can exhibit good hole mobility due to the electron-rich nature of the dibenzophenothiazine core.
The charge transport properties can be influenced by the introduction of various substituents and by controlling the molecular packing in the solid state. The unique "butterfly" shape of the parent phenothiazine molecule can be modified to enhance intermolecular interactions and improve charge carrier mobility. researchgate.net Research has shown that phenothiazine-based materials can exhibit ambipolar charge transport, meaning they can conduct both holes and electrons, which is a desirable property for complementary logic circuits. researchgate.net The development of new phenothiazine derivatives continues to be an active area of research for their application as building blocks for functional materials in OFETs. ubbcluj.ro
Chemosensors and Molecular Probes
The responsive electronic and photophysical properties of this compound derivatives to their local environment make them suitable candidates for the development of chemosensors and molecular probes. The fluorescence or color of these compounds can change upon interaction with specific analytes, such as metal ions, anions, or neutral molecules.
This sensing capability arises from mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of new chemical species. For instance, the strong electron-donating nature of the phenothiazine core can be utilized in designing sensors where the binding of an analyte modulates the electronic properties, leading to a detectable signal. nih.gov The versatility in functionalizing the dibenzophenothiazine scaffold allows for the creation of highly selective and sensitive probes for a wide range of target molecules. ubbcluj.ro
Nonlinear Optical (NLO) Materials
Materials with significant nonlinear optical (NLO) properties are in demand for applications in photonics and optoelectronics, including optical limiting and frequency conversion. This compound derivatives have emerged as promising candidates for NLO materials due to their extended π-conjugated systems and strong intramolecular charge transfer characteristics.
The large change in dipole moment between the ground and excited states in suitably designed donor-acceptor type dibenzophenothiazine derivatives can lead to high second- and third-order NLO responses. Research on phenothiazine-iodine charge transfer complexes has demonstrated their potential for optical limiting applications, with the NLO properties being dependent on the donor-acceptor ratio. researchgate.net The butterfly shape of the phenothiazine molecule can also be derivatized to enhance its NLO properties. researchgate.net
Electrocatalysis and Conductive Polymers
The redox activity of the phenothiazine core, which can be reversibly oxidized, makes this compound and its derivatives interesting for applications in electrocatalysis and as components of conductive polymers.
When incorporated into a polymer backbone, the dibenzophenothiazine units can facilitate charge transport along the polymer chain, leading to materials with good electrical conductivity. These conductive polymers can be used as electrode materials or as active components in various electrochemical devices. The ability to functionalize the dibenzophenothiazine unit allows for the tuning of the polymer's redox potentials and conductivity.
Emerging Applications in Energy Storage Devices (e.g., Advanced Batteries and Fuel Cells)
The redox-active nature of this compound derivatives also opens up possibilities for their use in advanced energy storage devices. In the context of organic radical batteries, the stable radical cations that can be formed from the dibenzophenothiazine core could serve as the active material in the cathode.
The ability to undergo reversible oxidation and reduction is a key requirement for battery electrode materials. Furthermore, in fuel cell technology, these compounds could potentially be used as redox mediators or as components of proton-exchange membranes, although this remains an area of emerging research. The structural versatility of dibenzophenothiazine allows for the design of materials with tailored redox properties and stability, which are crucial for long-lasting and efficient energy storage systems.
Structure Performance Relationships in 14h Dibenzo A,j Phenothiazine Based Materials
Correlating Molecular Architecture with Optoelectronic Device Performance
The performance of optoelectronic devices is intrinsically linked to the molecular architecture of the materials used. In the context of 14H-Dibenzo[a,j]phenothiazine-based materials, key architectural features that influence device performance include the planarity of the molecule, the nature of its substituents, and its solid-state packing.
The inherent rigidity and planarity of the this compound core are advantageous for charge transport. A planar structure facilitates intermolecular π-π stacking, which creates pathways for charge carriers to move between molecules. This is a critical factor in determining the charge mobility of the material, a key parameter for devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The introduction of various substituent groups onto the this compound core can significantly modulate its electronic properties and, consequently, device performance. For instance, the attachment of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of energy levels is crucial for optimizing charge injection and transport in multilayered devices and for controlling the color of emission in OLEDs.
The solid-state packing of the molecules, which is influenced by both the core structure and the substituents, also plays a vital role. The orientation and distance between adjacent molecules in the solid state can dramatically affect the efficiency of charge transport. For example, a "brick-wall" type packing is often desirable for efficient two-dimensional charge transport.
The following interactive table illustrates how modifications to the general phenothiazine (B1677639) structure, which are applicable design principles for this compound, can influence key optoelectronic parameters.
| Structural Modification | Effect on Molecular Architecture | Impact on Optoelectronic Property | Potential Device Application |
|---|---|---|---|
| Introduction of bulky alkyl chains | Increases solubility and influences molecular packing. | Can improve processability from solution and may enhance charge mobility by promoting ordered packing. | Printable electronics, Organic Solar Cells |
| Attachment of electron-donating groups (e.g., methoxy, amino) | Raises the HOMO energy level. | Facilitates hole injection and transport. | Hole-transport layers in OLEDs and Perovskite Solar Cells |
| Attachment of electron-withdrawing groups (e.g., cyano, fluoro) | Lowers the LUMO energy level. | Facilitates electron injection and transport. Can shift emission to shorter wavelengths. | Electron-transport layers in OLEDs, n-type semiconductors in OFETs |
| Extension of π-conjugation | Increases the size of the delocalized electron system. | Red-shifts the absorption and emission spectra. Can increase charge mobility. | Near-infrared emitters, Organic Photovoltaics |
Engineering π-Conjugation Length and Donor-Acceptor Interactions
The electronic properties of this compound-based materials can be precisely engineered by manipulating the length of their π-conjugated system and by introducing donor-acceptor (D-A) interactions.
π-Conjugation Length: The extent of the π-conjugated system in a molecule dictates its ability to absorb and emit light at different wavelengths. Extending the π-conjugation of the this compound core, for example, by fusing additional aromatic rings or by linking it to other conjugated moieties, typically leads to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the absorption and emission spectra, allowing for the development of materials that can interact with a broader range of the solar spectrum in photovoltaic applications or emit light at longer wavelengths in OLEDs. However, an excessive extension of the π-system can sometimes lead to decreased solubility and potential for aggregation-induced quenching of fluorescence, which must be carefully managed.
Donor-Acceptor Interactions: A powerful strategy for tuning the optoelectronic properties of organic materials is the "push-pull" or donor-acceptor approach. In this design, an electron-donating unit is connected to an electron-accepting unit through a π-conjugated bridge. The this compound core can act as a potent electron donor. By coupling it with a suitable electron acceptor, it is possible to create a molecule with a strong intramolecular charge transfer (ICT) character. This ICT can lead to several beneficial effects:
Broadened Absorption Spectra: D-A systems often exhibit broad and intense absorption bands that extend into the visible and even near-infrared regions, which is highly desirable for organic solar cells.
Tunable Emission: The energy of the emitted light can be finely tuned by varying the strength of the donor and acceptor units.
Enhanced Non-linear Optical Properties: The significant change in dipole moment upon photoexcitation in D-A molecules can lead to large second-order non-linear optical responses.
The following table provides examples of how donor and acceptor moieties can be combined with a phenothiazine-type core to target specific properties.
| Donor Moiety | Acceptor Moiety | Resulting Property | Target Application |
|---|---|---|---|
| This compound | Benzothiadiazole | Strong intramolecular charge transfer, red-shifted absorption. | Organic Photovoltaics, Near-Infrared Emitters |
| This compound | Diketopyrrolopyrrole | High charge carrier mobility, strong absorption in the visible region. | Organic Field-Effect Transistors, Organic Solar Cells |
| This compound | Cyanoacrylic Acid | Efficient electron injection into TiO2, broad light absorption. | Dye-Sensitized Solar Cells |
Rational Design Principles for Enhanced Material Functionality
The development of high-performance materials based on this compound relies on a set of rational design principles aimed at optimizing their functionality for specific applications.
For Organic Light-Emitting Diodes (OLEDs):
High Photoluminescence Quantum Yield (PLQY): The molecular design should minimize non-radiative decay pathways to ensure that a high fraction of excited states decay through the emission of light. This can be achieved by creating rigid molecular structures that suppress vibrational dissipation of energy.
Balanced Charge Transport: For efficient recombination of electrons and holes in the emissive layer, the material should ideally exhibit comparable hole and electron mobilities. This can be addressed by incorporating both electron-donating and electron-withdrawing moieties into the molecular structure.
Thermal and Morphological Stability: The material should possess a high glass transition temperature (Tg) and be resistant to crystallization to ensure the long-term operational stability of the device.
For Organic Photovoltaics (OPVs):
Broad and Strong Absorption: The active layer material should absorb as much of the solar spectrum as possible. This is often achieved through the use of donor-acceptor copolymers that exhibit broad absorption bands.
Optimized Energy Levels: The HOMO and LUMO energy levels of the donor and acceptor materials must be appropriately aligned to ensure efficient exciton dissociation and charge transfer at the donor-acceptor interface.
Favorable Morphology: The active layer should form a bicontinuous interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm) to facilitate efficient charge separation and transport.
For Organic Field-Effect Transistors (OFETs):
High Charge Carrier Mobility: The molecular design should promote strong intermolecular electronic coupling to facilitate efficient charge transport. This is often achieved through the design of planar molecules that can pack in a well-ordered fashion.
Good Environmental Stability: The material should be stable against oxidation and other degradation mechanisms when exposed to air and moisture. This can be improved by designing molecules with low-lying HOMO levels.
Solution Processability: For low-cost fabrication of large-area electronics, the material should be soluble in common organic solvents to allow for deposition by techniques such as spin-coating and printing.
By systematically applying these design principles, researchers can tailor the properties of this compound-based materials to meet the demanding requirements of next-generation optoelectronic devices.
Future Perspectives and Research Directions for 14h Dibenzo A,j Phenothiazine
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of phenothiazine (B1677639) and its derivatives has traditionally relied on methods such as the Bucherer-Bergs reaction and Ullmann condensation. jmedchem.com However, these classic routes often involve harsh reaction conditions and limited regioselectivity. jmedchem.com Modern synthetic chemistry offers a toolbox of more efficient and sustainable alternatives that are yet to be fully applied to the synthesis of 14H-Dibenzo[a,j]phenothiazine.
Future research should focus on the development of novel synthetic strategies that offer higher yields, milder reaction conditions, and greater control over the final molecular architecture. Key areas of exploration include:
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium and nickel-catalyzed reactions have shown great promise in the synthesis of other phenothiazine derivatives, offering high regioselectivity and efficiency. jmedchem.com The application of these methods to construct the this compound core could lead to more streamlined and versatile synthetic protocols.
C-H Activation Strategies: Direct C-H activation represents a highly atom-economical approach to forming new carbon-carbon and carbon-heteroatom bonds. Exploring C-H functionalization on the dibenzo[a,j]phenothiazine scaffold could open up new avenues for creating a diverse library of derivatives with tailored properties.
Photoredox Catalysis: The use of organic photoredox catalysts, including some phenothiazine derivatives themselves, presents a sustainable alternative to precious-metal-based catalysts. nih.gov Investigating light-driven synthetic methods for this compound could significantly reduce the environmental impact of its production. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. The adaptation of synthetic routes for this compound to flow chemistry systems could enable more efficient and reproducible manufacturing.
The development of these sustainable methodologies will be crucial for the large-scale production of this compound and its analogues, paving the way for their broader application in materials science and beyond.
Advanced Spectroscopic and In-Situ Characterization Techniques
A thorough understanding of the structure-property relationships in this compound derivatives is essential for their rational design and application. While standard spectroscopic techniques like NMR and FT-IR are routinely used for characterization, advanced methods can provide deeper insights into their electronic structure, conformational dynamics, and behavior in operational environments. mdpi.commedcraveonline.com
Future research should employ a combination of advanced spectroscopic and in-situ characterization techniques to build a comprehensive picture of this compound's behavior:
Ultrafast Transient Absorption Spectroscopy: This technique can probe the excited-state dynamics of this compound on femtosecond to nanosecond timescales, providing crucial information about charge transfer processes, intersystem crossing, and other photophysical phenomena relevant to applications in optoelectronics and photocatalysis.
Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques, such as ROESY, HSQC, and HMBC, are invaluable for the unambiguous structural elucidation of complex this compound derivatives, especially when multiple substitution patterns are possible. nih.gov
In-Situ Spectroelectrochemistry: Combining electrochemical methods with spectroscopy (e.g., UV-Vis-NIR, EPR) allows for the characterization of the electronic and structural changes that this compound undergoes during redox processes. This is particularly important for understanding its performance in applications like electrochromic devices and redox flow batteries.
Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals of this compound and its derivatives is crucial for determining their precise three-dimensional structures. nih.gov This information is vital for understanding packing effects in the solid state and for validating computational models. researchgate.net
By integrating these advanced characterization methods, researchers can gain a more nuanced understanding of how the molecular structure of this compound dictates its macroscopic properties.
Multiscale Computational Modeling for Predictive Material Design
Computational modeling has become an indispensable tool in modern materials science, enabling the prediction of material properties and the rational design of new functional molecules. mit.edunih.gov For this compound, a multiscale modeling approach can bridge the gap between molecular-level understanding and macroscopic material performance. mit.eduyoutube.com
Future computational efforts should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structures, as well as the optical and electrochemical properties of this compound derivatives. rsc.org These calculations can guide the synthetic efforts by identifying promising candidates with desired characteristics before they are synthesized in the lab.
Ab Initio Molecular Dynamics (AIMD) Simulations: AIMD simulations can provide insights into the dynamic behavior of this compound at the atomic level, including conformational changes and intermolecular interactions. rsc.org This is particularly useful for understanding the morphology of thin films and its impact on charge transport. rsc.org
Machine Learning (ML) and Artificial Intelligence (AI): ML and AI can be trained on existing experimental and computational data to predict the properties of new, unsynthesized this compound derivatives. mit.edu This high-throughput screening approach can accelerate the discovery of materials with optimal performance for specific applications. nih.govyoutube.com
The synergy between computational modeling and experimental validation will be key to unlocking the full potential of this compound in the design of next-generation materials.
Integration of this compound into Hybrid Organic-Inorganic Materials
The unique electronic and photophysical properties of this compound make it an attractive building block for the creation of hybrid organic-inorganic materials. These materials combine the processability and functionality of organic components with the stability and performance of inorganic materials.
Future research in this area should explore the incorporation of this compound into various hybrid material architectures:
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the this compound core could serve as coordination sites for metal ions, leading to the formation of novel MOFs with interesting electronic and porous properties. These materials could find applications in gas storage, separation, and catalysis.
Perovskite Solar Cells: this compound derivatives with appropriate energy levels could be investigated as hole-transporting materials or as interface modifiers in perovskite solar cells, potentially improving their efficiency and stability.
Quantum Dot Sensitizers: The broad absorption and favorable redox properties of this compound could be harnessed by anchoring it to the surface of semiconductor quantum dots. These hybrid systems could be employed in light-harvesting applications and photocatalysis.
Functionalized Nanoparticles: Covalent or non-covalent attachment of this compound to the surface of inorganic nanoparticles (e.g., gold, silica, magnetic nanoparticles) could impart new functionalities, leading to materials with applications in sensing, imaging, and drug delivery.
The development of these hybrid materials will require a deep understanding of the interfacial interactions between the organic and inorganic components to optimize their performance.
Addressing Challenges in Material Stability and Long-Term Performance
For any material to be successfully implemented in real-world applications, its stability and long-term performance are of paramount importance. While phenothiazine-based compounds are generally known for their robustness, a systematic investigation into the stability of this compound under various operational stressors is still needed.
Future research must address the following challenges:
Photochemical Stability: The extended π-conjugation in this compound makes it susceptible to photodegradation, especially under prolonged exposure to UV light and in the presence of oxygen. Studies on its photochemical degradation pathways and the development of strategies to enhance its photostability, such as the introduction of sterically hindering groups or antioxidant moieties, are crucial.
Thermal Stability: The thermal stability of this compound and its derivatives needs to be thoroughly evaluated, particularly for applications in electronic devices where they may be subjected to elevated temperatures during fabrication or operation.
Electrochemical Stability: For applications in redox-based technologies, the stability of the different oxidation states of this compound is critical. Long-term cycling experiments and the identification of any decomposition products are necessary to assess its electrochemical robustness.
Morphological Stability: In thin-film devices, the morphological stability of the active layer is crucial for maintaining device performance over time. The tendency of this compound derivatives to crystallize or undergo phase separation needs to be investigated and controlled.
By systematically addressing these stability challenges, researchers can pave the way for the development of durable and reliable materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 14H-dibenzo[a,j]phenothiazine derivatives?
- Methodological Answer : Microwave-assisted synthesis is a common approach. For example, 4-chlorobenzaldehyde and 2-naphthol are reacted under microwave irradiation using iodine (8 mol%) as a cyclization catalyst. Post-reaction, the product is extracted with ethyl acetate, purified via column chromatography, and crystallized in ethyl acetate to yield colorless crystals (85% yield) . Solvent-free conditions with catalysts like FeCl₃ or ZrO(OTf)₂ are also effective, reducing environmental impact .
Q. How is structural characterization performed for this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton and carbon environments, while single-crystal X-ray diffraction (SC-XRD) resolves 3D structures. For SC-XRD, data collection uses Bruker SMART APEXII diffractometers with ω/2θ scans. Software like APEX2 and SHELXL refines structures, and hydrogen bonding is analyzed via Mercury or ORTEP-3 . Displacement parameters (e.g., Δρmax = 0.42 e Å⁻³) validate atomic positions .
Q. Which catalysts are effective for synthesizing this compound derivatives under green chemistry conditions?
- Methodological Answer : LiBr, NH₄H₂PO₄/SiO₂, and ZrO(OTf)₂ are highly efficient under solvent-free conditions, achieving yields >85%. For example, ZrO(OTf)₂ enables reusable catalysis with minimal waste . Comparative studies should optimize catalyst loading (e.g., 5–10 mol%) and reaction time (1–3 hours) to balance efficiency and cost .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved when analyzing this compound derivatives?
- Methodological Answer : Contradictions in dihedral angles or hydrogen-bonding networks arise from varying crystallization solvents or symmetry operations (e.g., glide planes or screw axes). Cross-validate using multiple refinement tools (CRYSTALS, SUPERFLIP) and check Flack parameters (e.g., 0.15(5)) to confirm absolute configuration . Thermal displacement ellipsoids (50% probability) should align with anisotropic refinement results .
Q. What methodologies optimize reaction yields in solvent-free syntheses of this compound derivatives?
- Methodological Answer : Reaction optimization involves:
- Catalyst Screening : Compare Brønsted acids (pTSA) vs. Lewis acids (FeCl₃). FeCl₃ reduces side reactions in 2-naphthol condensations .
- Temperature Control : Microwave irradiation (80–120°C) vs. conventional heating (reflux at 150°C). Microwaves reduce time from hours to minutes .
- Post-Reaction Workup : Ethyl acetate extraction followed by silica gel chromatography (hexane:EtOAc = 10:1) isolates pure products .
Q. How do substituents affect the photophysical properties of this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., NO₂) enhance photoluminescence quantum yields (up to 100%) by stabilizing excited states. Mechanochromic studies reveal that C–H⋯O/Cl interactions in crystal packing induce luminescence shifts under pressure . Time-dependent DFT simulations correlate substituent position (para vs. meta) with absorption spectra .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to targets like histone deacetylases. QSAR models use Hammett constants (σ) and logP values to predict cytotoxicity (e.g., IC₅₀ < 10 μM). For anti-tumor studies, optimize the dihedral angle between phenothiazine and benzhydroxamate moieties to enhance selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
